molecular formula C19H18N6O2 B2510776 1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-04-9

1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2510776
CAS No.: 892745-04-9
M. Wt: 362.393
InChI Key: SZUNTLDYDHUTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted with:

  • Position 1: A 2-methoxy-5-methylphenyl group, providing electron-donating methoxy and methyl substituents.
  • Position 4: A 3-(2-methylphenyl)-1,2,4-oxadiazole moiety, introducing a rigid, electron-withdrawing heterocyclic system.
  • Position 5: An amine group, critical for hydrogen bonding and pharmacological interactions.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-8-9-15(26-3)14(10-11)25-17(20)16(22-24-25)19-21-18(23-27-19)13-7-5-4-6-12(13)2/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUNTLDYDHUTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of Methoxy and Methyl Groups: These groups can be introduced through standard organic reactions such as methylation and methoxylation using reagents like methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its triazole and oxadiazole rings, which are known to exhibit various biological activities.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, or π-π stacking. The triazole and oxadiazole rings can participate in these interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,3-Triazole Cores

Compound A : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
  • Substituents :
    • Position 1: 3-(Trifluoromethyl)phenyl (strong electron-withdrawing group).
    • Position 4: 3-(4-Methylphenyl)-oxadiazole.
  • Key Differences :
    • The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the methoxy group in the target compound.
    • The 4-methylphenyl substituent on oxadiazole vs. 2-methylphenyl alters steric interactions.
Compound B : 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine
  • Substituents :
    • Position 1: Benzyl group.
    • Position 4: Phenyl group.
  • Key Differences :
    • Lacks the oxadiazole moiety, reducing rigidity and electronic complexity.
    • Simpler structure may result in lower binding affinity in biological systems.

Analogues with Alternative Heterocyclic Cores

Compound C : 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
  • Core Structure : 1,3-Thiazole instead of 1,2,3-triazole.
  • Substituents :
    • Position 4: Oxadiazole group identical to the target compound.
  • Key Differences :
    • Thiazole’s sulfur atom increases lipophilicity compared to triazole’s nitrogen-rich core.
    • Altered hydrogen-bonding capacity due to amine position.
Compound D : 1-Methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine
  • Core Structure : Pyrazole instead of triazole.
  • Substituents :
    • Position 4: Oxadiazole group.
  • Key Differences :
    • Pyrazole’s reduced nitrogen content may lower polarity.
    • Structural flexibility differs due to pyrazole’s five-membered ring vs. triazole’s tautomerism.

Analogues with Tautomeric or Isomeric Variations

Compound E : 3-Phenyl-1H-1,2,4-triazol-5-amine
  • Core Structure : 1,2,4-Triazole (isomeric to 1,2,3-triazole).
  • Substituents :
    • Position 3: Phenyl group.
  • Key Differences: Triazole isomerism affects electronic distribution and tautomeric stability.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure R1 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,3-Triazole 2-Methoxy-5-methylphenyl 3-(2-Methylphenyl)-oxadiazole C₁₉H₁₉N₆O₂ 363.39 High rigidity, balanced lipophilicity
Compound A 1,2,3-Triazole 3-(Trifluoromethyl)phenyl 3-(4-Methylphenyl)-oxadiazole C₁₈H₁₄F₃N₆O 402.33 Enhanced metabolic stability
Compound B 1,2,3-Triazole Benzyl Phenyl C₁₅H₁₄N₄ 250.30 Lower complexity, reduced binding potential
Compound C 1,3-Thiazole 3-(3-Methylphenyl)-oxadiazole C₁₃H₁₂N₄OS 272.32 Increased lipophilicity
Compound D Pyrazole 3-(3-Methylphenyl)-oxadiazole C₁₃H₁₃N₅O 271.28 Flexible core, altered solubility

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that incorporates both triazole and oxadiazole moieties. These structural features are commonly associated with a range of biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of approximately 320.39 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole units. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific cancer-related pathways. In vitro studies indicate that compounds similar to the one can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic proteins.

Case Studies

  • In Vitro Studies : A study evaluated several oxadiazole derivatives against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. The compound exhibited IC50 values ranging from 0.67 µM to 0.87 µM, demonstrating potent activity against these cell lines .
  • Comparative Analysis : In a comparative analysis with known anticancer agents like doxorubicin, certain derivatives showed superior growth inhibition percentages (GP) against melanoma (MDA-MB-435) and breast cancer (T-47D) cell lines .
CompoundCell LineIC50 (µM)Growth Inhibition (%)
Compound APC-30.6798.74
Compound BHCT-1160.8095.37
Compound CACHN0.8792.00

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that oxadiazole derivatives possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways.

Pharmacokinetic Profile

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilic nature suggests good absorption characteristics.
  • Distribution : Potentially wide distribution due to its ability to cross cellular membranes.
  • Metabolism : Likely metabolized in the liver; however, specific metabolic pathways remain to be elucidated.
  • Excretion : Primarily via renal pathways; further studies are needed to confirm this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.